molecular formula C8H10ClF3N2O B1377199 1-(2-Aminoethyl)-5-(trifluoromethyl)-1,2-dihydropyridin-2-one hydrochloride CAS No. 1443981-16-5

1-(2-Aminoethyl)-5-(trifluoromethyl)-1,2-dihydropyridin-2-one hydrochloride

Cat. No.: B1377199
CAS No.: 1443981-16-5
M. Wt: 242.62 g/mol
InChI Key: JBFGQTZQHIENTI-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)-5-(trifluoromethyl)-1,2-dihydropyridin-2-one hydrochloride is a synthetic organic compound characterized by the presence of a trifluoromethyl group and an aminoethyl side chain attached to a dihydropyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminoethyl)-5-(trifluoromethyl)-1,2-dihydropyridin-2-one hydrochloride typically involves the following steps:

    Formation of the Dihydropyridinone Ring: The initial step involves the cyclization of appropriate precursors to form the dihydropyridinone ring. This can be achieved through a condensation reaction between an aldehyde and an amine in the presence of a catalyst.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution reactions, often using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the Aminoethyl Side Chain: The aminoethyl group is typically introduced through reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced catalytic systems are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Aminoethyl)-5-(trifluoromethyl)-1,2-dihydropyridin-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups, using reagents like sodium azide or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon, sodium borohydride.

    Substitution: Sodium azide, thiols.

Major Products Formed:

    Oxidation: Oxo derivatives.

    Reduction: Reduced forms of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Aminoethyl)-5-(trifluoromethyl)-1,2-dihydropyridin-2-one hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 1-(2-Aminoethyl)-5-(trifluoromethyl)-1,2-dihydropyridin-2-one hydrochloride exerts its effects is often related to its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

    Pathway Interference: The compound can interfere with metabolic or signaling pathways, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

When compared to other similar compounds, 1-(2-Aminoethyl)-5-(trifluoromethyl)-1,2-dihydropyridin-2-one hydrochloride stands out due to its unique combination of a trifluoromethyl group and an aminoethyl side chain. Similar compounds include:

    1-(2-Aminoethyl)-3-(trifluoromethyl)-1,2-dihydropyridin-2-one hydrochloride: Differing in the position of the trifluoromethyl group.

    1-(2-Aminoethyl)-5-(methyl)-1,2-dihydropyridin-2-one hydrochloride: Featuring a methyl group instead of a trifluoromethyl group.

    1-(2-Aminoethyl)-5-(trifluoromethyl)-1,2-dihydropyridin-2-one: The non-hydrochloride form of the compound.

Properties

IUPAC Name

1-(2-aminoethyl)-5-(trifluoromethyl)pyridin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O.ClH/c9-8(10,11)6-1-2-7(14)13(5-6)4-3-12;/h1-2,5H,3-4,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBFGQTZQHIENTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1C(F)(F)F)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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